6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 5743-74-8
VCID: VC10949337
InChI: InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.15 g/mol

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

CAS No.: 5743-74-8

Cat. No.: VC10949337

Molecular Formula: C15H10BrNO3

Molecular Weight: 332.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one - 5743-74-8

Specification

CAS No. 5743-74-8
Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
IUPAC Name 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3
Standard InChI Key NVSIRVIUZMDBCU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazinone core, a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. Key substituents include:

  • Bromine at position 6, contributing electron-withdrawing effects.

  • 4-Methoxyphenyl group at position 2, introducing steric bulk and electron-donating methoxy functionality.

This substitution pattern enhances stability and modulates electronic interactions, making the compound a versatile intermediate in organic synthesis .

Physicochemical Data

Critical properties derived from structural analogs and computational predictions include:

PropertyValueSource
Molecular FormulaC15H10BrNO3C_{15}H_{10}BrNO_3
Molecular Weight332.149 g/mol
Density1.54 g/cm³
Boiling Point447.1°C at 760 mmHg
Flash Point224.2°C
LogP (Partition Coefficient)3.63
Polar Surface Area (PSA)52.33 Ų

The high LogP value suggests significant lipophilicity, favoring membrane permeability in biological systems . The planar aromatic system facilitates π-π stacking interactions, a trait exploited in drug design for target binding .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is documented, analogous compounds provide a framework for its preparation:

Route 1: Cyclocondensation of Anthranilic Acid Derivatives

  • Bromination: 2-Amino-5-bromobenzoic acid is brominated to introduce the 6-bromo substituent.

  • Oxazinone Formation: Reaction with 4-methoxybenzoyl chloride in the presence of a dehydrating agent (e.g., PCl3PCl_3) yields the benzoxazinone core .

Route 2: Suzuki-Miyaura Coupling

  • A palladium-catalyzed cross-coupling between 6-bromo-3,1-benzoxazin-4-one and 4-methoxyphenylboronic acid could introduce the aryl group at position 2 .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 4-methoxyphenyl position requires careful control of reaction conditions.

  • Purification: Recrystallization from ethanol or methanol is commonly employed to achieve >95% purity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for analogous compounds include:

  • ν(C=O)\nu(\text{C=O}): 1705 cm⁻¹ (oxazinone carbonyl).

  • ν(C-Br)\nu(\text{C-Br}): 528 cm⁻¹.

  • ν(OCH3)\nu(\text{OCH}_3): 2830–2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6d_6, δ ppm):

  • Aromatic protons: 7.39–8.11 ppm (multiplet, 8H, Ar-H).

  • Methoxy group: 3.82 ppm (singlet, 3H, OCH₃) .

¹³C NMR:

  • Carbonyl carbon: 164.2 ppm.

  • Brominated aromatic carbon: 122.4 ppm .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer Agents: Bromine enhances electrophilicity, enabling DNA alkylation in tumor cells .

  • Anti-inflammatory Drugs: Methoxy groups modulate COX-2 selectivity, reducing gastrointestinal toxicity .

Materials Science

  • Luminescent Materials: The rigid aromatic system serves as a backbone for OLED emitters.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Pt) in catalytic systems .

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